molecular formula C₃₉H₇₁ClO₄ B134323 [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 69161-73-5

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B134323
CAS No.: 69161-73-5
M. Wt: 639.4 g/mol
InChI Key: BLQSPZHGZHJLGB-NADBREJJSA-N
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Description

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated glycerol backbone esterified with two long-chain unsaturated fatty acids. The presence of both Z and E isomers in its structure adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves the esterification of 3-chloro-1,2-propanediol with octadec-9-enoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts can enhance the efficiency of the esterification process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Chemistry

In chemistry, [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as a precursor for the synthesis of complex lipids and surfactants. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its ability to integrate into lipid bilayers makes it a useful tool for studying membrane-associated processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structural similarity to natural lipids allows it to interact with biological membranes, potentially modulating cellular functions.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, including lubricants and emulsifiers. Its amphiphilic nature makes it suitable for applications in various formulations.

Mechanism of Action

The mechanism of action of [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The compound may interact with membrane proteins, affecting their function and signaling pathways. Additionally, its ester and chlorinated groups can undergo hydrolysis and substitution reactions, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl monooleate: Similar in structure but lacks the chlorine atom.

    Glyceryl monostearate: Contains saturated fatty acid chains instead of unsaturated ones.

    3-chloro-2-hydroxypropyl trimethylammonium chloride: Contains a quaternary ammonium group instead of esterified fatty acids.

Uniqueness

The uniqueness of [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate lies in its combination of a chlorinated glycerol backbone with unsaturated fatty acid chains. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSPZHGZHJLGB-NADBREJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69161-73-5
Record name 9-Octadecenoic acid, (Z)-, 1-(chloromethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069161735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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